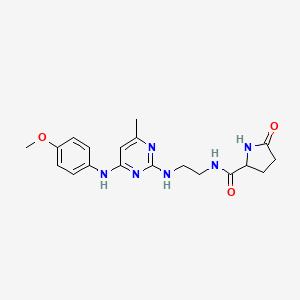
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H24N6O3 |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 1251691-06-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to enzyme inhibition or modulation of receptor activity, which is crucial for its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against A549 human lung adenocarcinoma cells. In vitro assays have shown that the compound reduces cell viability in a dose-dependent manner.
Case Study: Anticancer Efficacy
In a study evaluating various derivatives, this compound was compared against standard chemotherapeutics like cisplatin. The results indicated that this compound demonstrated comparable or superior cytotoxicity towards cancer cells while exhibiting lower toxicity to non-cancerous cells (HSAEC1-KT), suggesting a favorable therapeutic index.
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| Target Compound | A549 | 15 | Cisplatin | 10 |
| Control | HSAEC1-KT | 50 | - | - |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound has shown promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.
Case Study: Antimicrobial Efficacy
In a screening assay against various pathogens, this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antimicrobial agents.
Structure–Activity Relationship (SAR)
Research indicates that modifications in the structural components of this compound can significantly influence its biological activity. For instance, variations in the substituents on the pyrimidine ring or alterations in the amino group can enhance either anticancer or antimicrobial potency.
Properties
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-12-11-16(23-13-3-5-14(28-2)6-4-13)25-19(22-12)21-10-9-20-18(27)15-7-8-17(26)24-15/h3-6,11,15H,7-10H2,1-2H3,(H,20,27)(H,24,26)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSDDJJAVGIWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2CCC(=O)N2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














